Trimethyl-1,3,5-benzenetricarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9O6-3 |

|---|---|

Molecular Weight |

249.20 g/mol |

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18)/p-3 |

InChI Key |

YJCXTPPWGDHJCL-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)[O-])C)C(=O)[O-])C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Symmetric Cornerstone for Advanced Synthesis

An In-depth Technical Guide to the Chemical Properties of Trimethyl-1,3,5-benzenetricarboxylate

This compound, also known by synonyms such as trimethyl trimesate and 1,3,5-tris(methoxycarbonyl)benzene, is a significant compound in the landscape of organic chemistry and materials science.[1][2][3][4] With the CAS Registry Number 2672-58-4, this aromatic ester possesses a unique C3-symmetric structure, featuring a central benzene ring symmetrically substituted with three methyl ester groups.[1][3] This molecular architecture is not merely an academic curiosity; it imparts a high degree of stability and predictable reactivity, making it an invaluable precursor and building block in a multitude of applications.[1][5]

This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond simple data recitation to explain the causality behind its behavior and the strategic considerations for its use in research and development. The content herein is curated for professionals in drug development, materials science, and chemical research who require a robust understanding of this versatile intermediate.

Part 1: Core Molecular and Physical Characteristics

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and the thermodynamic landscape for potential reactions.

Structural and Physicochemical Data

The compound presents as a white to off-white crystalline solid or powder, a physical state consistent with its stable, planar, and symmetrical molecular structure.[1][6] Its high purity, typically ≥98.0%, ensures reproducibility in sensitive synthetic applications.[1][5][6]

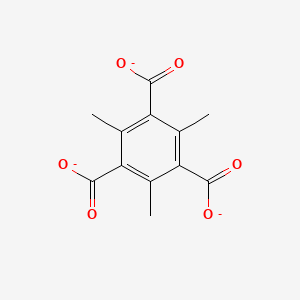

Below is a diagram illustrating the molecular structure, emphasizing its key functional groups and symmetric nature.

Caption: Workflow for synthesis via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

The following protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods described in Part 3.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-benzenetricarboxylic acid (1 equivalent) in a significant excess of methanol. [7]2. Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 equivalent) to the solution while stirring. [7]An exothermic reaction will occur.

-

Reflux: Heat the reaction mixture to reflux (approximately 72°C) and maintain this temperature for approximately 18 hours to overnight. [1][7]The solution should become clear after about 30 minutes. [7]4. Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. [7]5. Extraction and Workup: Dissolve the resulting residue in chloroform. Transfer the solution to a separatory funnel and wash it with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. [7]6. Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the chloroform in vacuo to yield the final product. [7]The expected yield is approximately 97-100%. [1][7]

Key Reactivity Pathways

The three ester functional groups are the hubs of this molecule's reactivity. They can undergo hydrolysis, transesterification, or reduction, making the compound a versatile precursor.

-

Hydrolysis for MOF Synthesis: In the presence of metal salts and under solvothermal conditions, the ester groups can hydrolyze in situ. The resulting deprotonated carboxylate groups then coordinate with metal ions to form highly ordered, porous structures known as Metal-Organic Frameworks (MOFs). [1][5]This application is one of the most significant for this molecule, with uses in gas storage, catalysis, and separation. [1][5]

Caption: Role as a precursor in Metal-Organic Framework (MOF) synthesis.

-

Reduction: The ester groups can be reduced to primary alcohols. For instance, reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts this compound into 1,3,5-tris(hydroxymethyl)benzene with high efficiency (79% yield). [1]This derivative serves as a tripodal ligand in coordination chemistry.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. The high symmetry of this compound leads to a characteristically simple yet informative spectroscopic signature.

Spectroscopic Data Summary

| Analysis Type | Key Features and Observations | Source(s) |

| ¹H NMR | Due to molecular symmetry, only two distinct proton environments exist: • A singlet for the 3 aromatic protons (Ar-H). • A singlet for the 9 methyl protons (-OCH₃). The integration ratio is characteristically 1:3 (or 3:9). | [4][8][9] |

| ¹³C NMR | Shows distinct peaks for the different carbon environments: • Carbonyl carbons (C=O). • Aromatic carbons attached to esters. • Aromatic carbons not attached to esters (C-H). • Methyl carbons (-OCH₃). | [4][10] |

| IR Spectroscopy | • Strong C=O stretching vibration characteristic of esters. • C-O stretching vibrations. • Aromatic C=C ring stretching vibrations (~1600 and 1500 cm⁻¹). • Aromatic C-H stretching vibrations (>3000 cm⁻¹). | [4][11][12] |

| Mass Spectrometry (EI) | • Molecular ion peak (M⁺) at m/z = 252. • Characteristic fragmentation patterns including loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups. | [2] |

| Chromatography | Can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier. [13]Gas chromatography data is also available. [14] |

Part 4: Applications in Research and Industry

The utility of this compound extends from advanced materials to specialized roles in industrial chemistry.

-

Building Block for Advanced Materials: As previously discussed, its primary application is in the synthesis of MOFs and other coordination polymers. [1][5]For example, it is used to create yttrium trimesates, which are investigated for their luminescence properties in optoelectronic devices and sensors. [1][5][15][16]* Intermediate in Organic Synthesis: It serves as a reliable starting material for producing more complex molecules where a rigid, symmetrically functionalized aromatic core is required. [1][3]* Analytical Standard: A patented application discloses its use as a standard substance for the detection and monitoring of the synthesis of the pesticide flonicamid and its intermediates. [17]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.

-

General Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation. [18][19]Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn. [20][18]* Stability and Storage: The compound is stable under normal conditions. [18]It should be stored in a dry, cool, and well-ventilated place in a tightly closed container to prevent moisture absorption, which could compromise its integrity in sensitive reactions. [1][18]* Incompatibilities: It is incompatible with strong oxidizing agents. [18]* Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂). [18]

Conclusion

This compound is more than a simple catalog chemical; it is a highly versatile and reliable molecular scaffold. Its symmetric design, predictable reactivity, and high-yield synthesis make it a cornerstone intermediate for researchers and developers. From the rational design of porous MOFs for carbon capture to the synthesis of novel luminescent materials, its importance in advancing chemical and material science is well-established and continues to grow. [1]A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in innovative applications.

References

- Exploring Trimethyl Benzene-1,3,5-Tricarboxylate: Properties and Applications. (n.d.). Google Cloud.

- 1,3,5-Benzenetricarboxylic acid, trimethyl ester. (n.d.). NIST Chemistry WebBook.

- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - IR Spectrum. (n.d.). NIST Chemistry WebBook.

- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Phase change data. (n.d.). NIST Chemistry WebBook.

- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Notes. (n.d.). NIST Chemistry WebBook.

- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR. (n.d.). ChemicalBook.

- CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate. (n.d.). CymitQuimica.

- Synthesis method and application of 1, 3, 5-trimethyl benzene tricarboxylate. (n.d.). Google Patents.

- Safety Data Sheet - Trimethyl 1,3,5-benzenetricarboxylate. (2021, December 24). Fisher Scientific.

- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis. (n.d.). ChemicalBook.

- Trimethyl benzene-1,3,5-tricarboxylate. (n.d.). PubChem.

- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE Properties. (2023, September 25). ChemicalBook.

- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.

- Trimethyl 1,3,5-benzenetricarboxylate, 98%. (n.d.). Fisher Scientific.

- Applications of Trimethyl 1,3,5-Benzenetricarboxylate in Advanced Material Synthesis. (2026, January 6). Google Cloud.

- MSDS of TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE. (2020, April 9). Capot Chemical.

- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Gas Chromatography. (n.d.). NIST Chemistry WebBook.

- Trimethyl benzene-1,3,5-tricarboxylate. (2018, May 16). SIELC Technologies.

- ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (n.d.). ILO and WHO.

- 1,3,5-Benzenetricarboxylic acid trimethylester - 13C NMR. (n.d.). SpectraBase.

- Trimethyl 1,3,5-Benzenetricarboxylate: Properties & Synthesis Applications Explained. (n.d.). Google Cloud.

- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.

- proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown's Chemistry.

- infrared spectrum of 1,3,5-trimethylbenzene. (n.d.). Doc Brown's Chemistry.

- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.

Sources

- 1. innospk.com [innospk.com]

- 2. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 3. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 4. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR spectrum [chemicalbook.com]

- 9. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 12. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Trimethyl benzene-1,3,5-tricarboxylate | SIELC Technologies [sielc.com]

- 14. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 15. 1,3,5-苯三羧酸三甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 16. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE | 2672-58-4 [chemicalbook.com]

- 17. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.cn [capotchem.cn]

- 20. Trimethyl 1,3,5-benzenetricarboxylate 98 2672-58-4 [sigmaaldrich.com]

An In-Depth Technical Guide to Trimethyl-1,3,5-benzenetricarboxylate (CAS 2672-58-4): From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Trifunctional Precursor

In the landscape of modern chemistry and materials science, the strategic selection of molecular building blocks is paramount to the design of functional materials with tailored properties. Trimethyl-1,3,5-benzenetricarboxylate, a seemingly unassuming aromatic ester, emerges as a pivotal precursor, offering a unique combination of structural rigidity, threefold symmetry, and reactive functionality. This guide serves as a comprehensive technical exploration of this versatile molecule, moving beyond a simple recitation of its properties to provide a deeper understanding of its synthesis, characterization, and, most importantly, its application in cutting-edge research and development. As we delve into its role in the construction of sophisticated architectures like metal-organic frameworks (MOFs) and its potential in the realms of drug delivery and polymer chemistry, it becomes clear that this compound is more than just an intermediate; it is a molecular scaffold upon which a new generation of advanced materials can be built. This document is intended to be a practical and insightful resource for scientists and researchers, elucidating the scientific principles that underpin its utility and providing the technical details necessary to harness its full potential.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as Trimesic acid trimethyl ester and Trimethyl trimesate, is an organic compound with the CAS number 2672-58-4.[1][2] Its molecular structure features a central benzene ring symmetrically substituted with three methoxycarbonyl groups (-COOCH₃).[2] This C3-symmetric arrangement is fundamental to its utility as a building block in supramolecular chemistry and materials science.

The compound typically appears as a white to off-white crystalline powder.[2] It is soluble in many organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic aromatic core.[3]

| Property | Value | Source(s) |

| CAS Number | 2672-58-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₆ | [2] |

| Molecular Weight | 252.22 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 145-147 °C | [4] |

| Boiling Point | ~343.7 °C | [2] |

| Density | 1.241 g/cm³ | [2] |

| Flash Point | 150.8 °C | [2] |

Synthesis and Purification: A Practical Benchtop Protocol

The most common and efficient method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 1,3,5-benzenetricarboxylic acid (trimesic acid).[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in an excess of methanol which serves as both a reactant and the solvent.

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,3,5-benzenetricarboxylic acid (1 equivalent) in methanol (a significant excess, e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirring suspension. The mixture may become warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford a white crystalline solid with high purity (>98%).[2]

Synthesis workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's high symmetry, the ¹H NMR spectrum is characteristically simple. It typically shows two singlets: one in the aromatic region (around 8.5-9.0 ppm) corresponding to the three equivalent aromatic protons, and another in the aliphatic region (around 3.9-4.0 ppm) corresponding to the nine equivalent methyl protons of the ester groups.[2][5]

-

¹³C NMR: The ¹³C NMR spectrum will exhibit four distinct signals: one for the methyl carbons of the ester groups, one for the quaternary aromatic carbons attached to the carboxyl groups, one for the protonated aromatic carbons, and one for the carbonyl carbons of the ester groups.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key characteristic peaks include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.[2]

-

C-O stretching vibrations of the ester linkage appearing in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 252.22. Common fragmentation patterns may involve the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃).[2][7][8][9][10]

Core Application: A Versatile Linker for Metal-Organic Frameworks (MOFs)

A primary and highly significant application of this compound is as a precursor for the organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The trimesate ligand, derived from the in-situ hydrolysis of this compound, is a popular choice due to its threefold symmetry, which can lead to the formation of highly porous and stable frameworks.

In-Situ Hydrolysis: A Key Synthetic Strategy

In many MOF syntheses, this compound is used directly in the reaction mixture. Under solvothermal conditions (high temperature and pressure), the ester groups hydrolyze in situ to form the corresponding carboxylate groups, which then coordinate to the metal centers. This approach can offer advantages in controlling the reaction kinetics and crystal growth compared to starting directly with the less soluble trimesic acid.

Conceptual overview of MOF synthesis via in-situ hydrolysis.

Case Study: Synthesis of MIL-100(Fe)

MIL-100(Fe) is a well-known iron-based MOF constructed from iron(III) clusters and trimesate linkers. It is notable for its high porosity, large surface area, and biocompatibility, making it a promising candidate for drug delivery applications.[11][12][13]

Exemplary Protocol for MIL-100(Fe) Synthesis:

-

Preparation of Precursor Solution: Dissolve iron(III) chloride hexahydrate and this compound in a suitable solvent, such as N,N-dimethylformamide (DMF) or water.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 150-180 °C) for a defined period (e.g., 12-24 hours).

-

Isolation and Activation: After cooling, the crystalline product is collected by centrifugation or filtration. The product is then washed extensively with solvents like DMF and ethanol to remove unreacted precursors. Finally, the MOF is "activated" by removing the solvent molecules from its pores, typically by heating under vacuum.

Applications in Drug Delivery Systems

The high porosity and tunable pore size of MOFs derived from trimesate linkers make them excellent candidates for drug delivery systems.[14] The large internal surface area allows for high drug loading capacities, and the uniform pore structure can enable controlled release of the therapeutic agent.

Drug Loading and Release Mechanisms

Drugs can be loaded into MOFs through various methods, including:

-

In-situ Encapsulation (One-Pot Synthesis): The drug molecule is present in the reaction mixture during the MOF synthesis and becomes entrapped within the growing framework.[14]

-

Post-Synthetic Loading (Impregnation): The pre-synthesized and activated MOF is soaked in a solution containing the drug, which then diffuses into the pores.[14]

The release of the drug is often triggered by changes in the physiological environment, such as pH. For example, many MOFs are less stable in acidic environments, which can be exploited for targeted drug release in the acidic microenvironment of tumors.[13]

Case Study: Doxorubicin Loading in MIL-100(Fe)

Doxorubicin (DOX), a widely used anticancer drug, has been successfully loaded into MIL-100(Fe).[11][12][13] The loading capacity can be influenced by the synthesis conditions of the MOF, which affect its mesoporosity.[12] The release of DOX from MIL-100(Fe) is often pH-dependent, with faster release observed under acidic conditions that mimic the tumor microenvironment.[13]

General Protocol for Doxorubicin Loading:

-

Activation of MOF: Ensure the MIL-100(Fe) is fully activated (i.e., pores are free of solvent).

-

Drug Solution Preparation: Prepare a solution of doxorubicin hydrochloride in a suitable buffer, such as phosphate-buffered saline (PBS).

-

Loading: Disperse the activated MIL-100(Fe) in the doxorubicin solution and stir for an extended period (e.g., 24 hours) to allow for diffusion of the drug into the MOF pores.

-

Isolation: Collect the drug-loaded MOF by centrifugation, wash with fresh buffer to remove surface-adsorbed drug, and dry under vacuum.

The amount of loaded drug is typically quantified using UV-Vis spectroscopy by measuring the decrease in drug concentration in the supernatant.

Emerging Applications in Polymer Chemistry

While the use of this compound in MOF synthesis is well-established, its application as a monomer in polymer chemistry is an emerging area of interest. Its trifunctional nature allows for the creation of hyperbranched or cross-linked polymers with unique architectures and properties.

Potential as a Monomer for Porous Organic Polymers (POPs)

This compound can serve as a building block for porous organic polymers (POPs). These materials, similar to MOFs, possess high surface areas and porosity but are composed entirely of organic elements linked by covalent bonds. The synthesis of POPs from this precursor could involve reactions such as Friedel-Crafts alkylation or condensation reactions to form extended, rigid networks.[15][16][17]

Polyester Synthesis

Through transesterification reactions, this compound can be used as a cross-linking agent or a monomer in the synthesis of polyesters. The resulting polymers would have a branched or network structure, potentially leading to materials with high thermal stability and mechanical strength.

Safety, Handling, and Toxicology

For researchers and professionals in drug development, a thorough understanding of the safety and toxicological profile of a chemical is non-negotiable.

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][11] In case of dust formation, use a particulate respirator.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is incompatible with strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[2]

Toxicological Profile

Specific toxicological data for this compound is limited. However, information on the corresponding trimesic acid and related MOFs provides some insight.

-

This compound: The material safety data sheet (MSDS) indicates that the toxicological properties have not been thoroughly investigated.[2] It may cause skin and eye irritation.[12]

-

Trimesic Acid: Trimesic acid is considered to have low toxicity.[18]

-

Trimesate-based MOFs: The biocompatibility of MOFs is a complex issue that depends on the metal ion, the linker, and the overall stability of the framework.[1][18] Iron-based trimesate MOFs, such as MIL-100(Fe), are generally considered to have good biocompatibility at low to moderate concentrations.[1] However, the release of metal ions from the degradation of MOFs is a potential source of toxicity that must be carefully evaluated for any biomedical application.[1][18] In vitro and in vivo studies are crucial to establish the safety profile of any new MOF-based drug delivery system.

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular design in advancing materials science. Its inherent symmetry and reactive functionality have positioned it as a cornerstone in the synthesis of highly ordered, porous materials, most notably metal-organic frameworks. The ability to undergo in-situ hydrolysis provides a nuanced level of control in MOF synthesis, opening avenues for tailoring crystallinity and porosity.

The applications of its derived materials, particularly in the realm of drug delivery, are of significant interest to the pharmaceutical and biomedical fields. The development of biocompatible MOFs for targeted and controlled release of therapeutics holds immense promise for improving treatment efficacy and reducing side effects.

Looking ahead, the exploration of this compound as a monomer for novel porous organic polymers and high-performance polyesters is a burgeoning field of research. Unlocking the full potential of this versatile molecule will require continued interdisciplinary collaboration, bridging the gap between fundamental chemistry, materials engineering, and the life sciences. As our understanding of the structure-property relationships of these advanced materials deepens, so too will the innovative applications of this elegant trifunctional precursor.

References

- Dalton Transactions (RSC Publishing). (n.d.). Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites.

- ResearchGate. (2025, August 8). In vitro biocompatibility of mesoporous metal (III; Fe, Al, Cr) trimesate MOF nanocarriers.

- Journal of Materials Chemistry B (RSC Publishing). (2021, June 18). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications.

- PubChem. (n.d.). Trimethyl benzene-1,3,5-tricarboxylate.

- SciSpace. (n.d.). Doxorubicin Loading Capacity of MIL-100(Fe): Effect of Synthesis Conditions.

- PubMed Central. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.

- PubMed Central. (2022, January 30). Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy.

- PubMed. (2024, October 1). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques.

- PubMed Central. (2018, June 19). MIL-100(Al) Gels as an Excellent Platform Loaded with Doxorubicin Hydrochloride for pH-Triggered Drug Release and Anticancer Effect.

- PubMed Central. (n.d.). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications.

- Journal of Materials Chemistry B (RSC Publishing). (n.d.). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications.

- PubMed. (2022, May 13). Green synthesis of DOX-loaded hollow MIL-100 (Fe) nanoparticles for anticancer treatment by targeting mitochondria.

- ResearchGate. (2025, August 6). Doxorubicin Loading Capacity of MIL-100(Fe): Effect of Synthesis Conditions.

- Scientiae Radices. (2023, June 5). Metal-organic frameworks for efficient drug adsorption and delivery.

- Fisher Scientific. (n.d.). Trimethyl 1,3,5-benzenetricarboxylate, 98%.

- NIST WebBook. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.

- Wikipedia. (n.d.). Trimesic acid.

- MDPI. (n.d.). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates.

- ResearchGate. (2025, August 9). Synthesis and structure of a new 3D porous Cu(II)-benzene-1,3,5-tricarboxylate coordination polymer, [Cu 2(OH)(BTC)(H2O)]n·2nH2O.

- MDPI. (2023, January 1). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.

- PubMed. (2024, September 6). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses.

- ResearchGate. (2024, December 4). (PDF) State‐of‐the‐Art Synthesis of Porous Polymer Materials and Their Several Fantastic Biomedical Applications: a Review.

- SpectraBase. (n.d.). 1,3,5-Benzenetricarboxylic acid trimethylester - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.

- NIST WebBook. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.

- NIST WebBook. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.

- Scilit. (2010, October 4). Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation.

- ResearchGate. (n.d.). Metal–organic frameworks based on multicarboxylate linkers.

- PLOS One. (2022, November 17). In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle.

- MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.

- PubMed. (2022, May 9). Quantitative in vitro to in vivo extrapolation for developmental toxicity potency of valproic acid analogues.

- UQ eSpace. (n.d.). Metal–organic frameworks based on multicarboxylate linkers.

- ResearchGate. (2025, October 15). (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.

- MDPI. (n.d.). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation.

- PubMed Central. (n.d.). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks.

- ResearchGate. (2025, August 5). Results of in vivo and in vitro studies for assessing prenatal toxicity.

- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Effect of organic linker substituents on properties of metal–organic frameworks: a review.

- ResearchGate. (n.d.). Synthesis of Metal-organic Frameworks Based on Zr 4+ and Benzene 1,3,5-Tricarboxylate Linker as Heterogeneous Catalyst in the Esterification Reaction of Palmitic Acid.

- PubMed. (n.d.). In vitro genotoxicity and cytotoxicity in murine fibroblasts exposed to EDTA, NaOCl, MTAD and citric acid.

- ResearchGate. (n.d.). The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms..

- PubMed. (2017, June 21). Maximizing the Photocatalytic Activity of Metal-Organic Frameworks with Aminated-Functionalized Linkers: Substoichiometric Effects in MIL-125-NH2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethyl 1,3,5-benzenetricarboxylate 98 2672-58-4 [sigmaaldrich.com]

- 5. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 8. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 9. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 10. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 11. Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Doxorubicin Loading Capacity of MIL-100(Fe): Effect of Synthesis Conditions (2020) | Abhik Bhattacharjee | 17 Citations [scispace.com]

- 13. MIL-100(Al) Gels as an Excellent Platform Loaded with Doxorubicin Hydrochloride for pH-Triggered Drug Release and Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation | Scilit [scilit.com]

- 18. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Trimethyl-1,3,5-benzenetricarboxylate from Trimesic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethyl-1,3,5-benzenetricarboxylate, a key chemical intermediate, is instrumental in the fields of organic synthesis and material science. Its unique molecular architecture, featuring a trifunctional aromatic core, renders it a valuable precursor for a diverse range of applications, including the synthesis of metal-organic frameworks (MOFs), open-framework materials for catalysis and gas storage, and as a building block for more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis of this compound from trimesic acid, focusing on the widely employed Fischer esterification method. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines the characterization of the final product.

Introduction: The Significance of Trimesic Acid and its Triester

Trimesic acid, or benzene-1,3,5-tricarboxylic acid, is a colorless solid organic compound.[3] Its symmetrical structure and the presence of three carboxylic acid groups make it a versatile building block in supramolecular chemistry and materials science. The conversion of trimesic acid to its trimethyl ester, this compound, is a crucial transformation that modifies its solubility and reactivity, opening up new avenues for its application. The ester is a stable, white to off-white powder with a melting point in the range of 145-147°C.[1][4][5]

Table 1: Physicochemical Properties of Trimesic Acid and this compound

| Property | Trimesic Acid | This compound |

| Molecular Formula | C₉H₆O₆[3] | C₁₂H₁₂O₆[1][2] |

| Molecular Weight | 210.14 g/mol [3] | 252.22 g/mol [1][6] |

| Appearance | Colorless solid[3] | White to off-white powder/crystal[1] |

| Melting Point | >300 °C (decomposes) | 145-147 °C[1][4][5] |

| Solubility | Sparingly soluble in cold water, soluble in hot water and polar organic solvents. | Soluble in organic solvents like chloroform and acetone; less soluble in water.[2] |

| CAS Number | 554-95-0[3] | 2672-58-4[1][2][6] |

The Core Synthesis: Fischer Esterification

The most common and efficient method for synthesizing this compound is the Fischer esterification of trimesic acid with methanol.[1] This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[7][8] To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed.[7][9]

The Underlying Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][10]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.[8]

This process is repeated for all three carboxylic acid groups on the trimesic acid molecule.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

-

Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Reaction Setup and Procedure

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimesic acid in an excess of methanol. A typical molar ratio of methanol to trimesic acid can be in the range of 10:1 to 20:1 to drive the reaction to completion.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 65-72°C) and maintain the reflux for an extended period, typically overnight or for about 18 hours, to ensure complete esterification.[1] The solution should become clear after some time at reflux.[6]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[11]

-

Work-up and Extraction: Dissolve the residue in a suitable organic solvent, such as chloroform or ethyl acetate.[6][11] Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[6][11] Subsequently, wash with a saturated sodium chloride solution (brine).[11]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[11][12] Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield a white crystalline solid.

Caption: Synthesis Workflow Diagram.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show two characteristic signals. A singlet corresponding to the three equivalent aromatic protons and another singlet for the nine equivalent methyl protons of the ester groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons, the aromatic carbons, and the carbonyl carbons of the ester groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid from the starting material.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (252.22 g/mol ).

-

Melting Point Determination: A sharp melting point in the range of 145-147°C is indicative of a pure product.[1][4][5]

Alternative Synthesis Strategies

While Fischer esterification is the most common method, other approaches for the synthesis of this compound exist. One such method involves the self-condensation and cyclization of methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate under alkaline conditions.[13] This "one-pot" reaction offers an alternative route, although the reported yield is around 40%.[13] Another possibility is the reaction of the corresponding acyl chloride, 1,3,5-benzenetricarboxylic acid chloride, with methanol.[14]

Conclusion

The synthesis of this compound from trimesic acid via Fischer esterification is a robust and high-yielding method that is widely applicable in both academic and industrial settings.[1] A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proper characterization of the final product are essential for obtaining a high-purity compound. The versatility of this triester as a chemical intermediate ensures its continued importance in the development of novel materials and complex organic molecules.

References

- Exploring Trimethyl Benzene-1,3,5-Tricarboxylate: Properties and Applic

- CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxyl

- TRIMETHYL 1,3,5-BENZENETRICARBOXYL

- Trimethyl 1,3,5-Benzenetricarboxylate: Properties & Synthesis Applic

- WO2005035622A1 - Catalyst for manufacture of esters - Google P

- CN109320418B - Synthesis method and application of 1, 3, 5-trimethyl benzene tricarboxylate - Google P

- The Effects of Various Acid Catalyst on the Esterification of Jatropha Curcas Oil based Trimethylolpropane Ester as Biolubricant Base Stock - ResearchG

- Trimethyl 1,3,5-benzenetricarboxylate, 98% | Fisher Scientific. (URL: [Link])

- Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

- Fischer Esterific

- Fischer Esterific

- Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem. (URL: [Link])

- Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

- Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

- Trimesic acid - Wikipedia. (URL: [Link])

- The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are) - YouTube. (URL: [Link])

- Esterific

- Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II)

- a) Chemical structure of 1,3,5‐benzenetricarboxylic acid (BTC)/trimesic...

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 3. Trimesic acid - Wikipedia [en.wikipedia.org]

- 4. 1,3,5-苯三羧酸三甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 1,3,5-苯三羧酸三甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]

- 14. 1,3,5-Benzenetricarboxylic acid chloride: Preparation and its application research_Chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to Trimethyl-1,3,5-benzenetricarboxylate for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Trimethyl-1,3,5-benzenetricarboxylate, a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of the molecule, offering not just data but a foundational understanding of the principles and experimental methodologies behind the structural elucidation.

Introduction to this compound

This compound, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol .[1][2][3] Its structure is characterized by a central benzene ring symmetrically substituted with three methoxycarbonyl groups at positions 1, 3, and 5. This high degree of symmetry is a defining feature that significantly influences its spectroscopic signature. Understanding the precise structure and purity of this compound is paramount in its various applications, including its use as a building block in the synthesis of metal-organic frameworks (MOFs) and other complex molecules. Spectroscopic techniques such as NMR and IR are indispensable tools for this purpose.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 3H | Aromatic Protons (H-2, H-4, H-6) |

| ~3.9 | Singlet | 9H | Methyl Protons (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

The high degree of symmetry in this compound means that all three aromatic protons are chemically equivalent, as are all nine methyl protons. This leads to a spectrum with only two distinct signals.

-

Aromatic Protons (singlet, ~8.7 ppm): The three protons on the benzene ring (at positions 2, 4, and 6) are in identical chemical environments. They are deshielded due to the electron-withdrawing effect of the adjacent ester groups, resulting in a downfield chemical shift. Since there are no adjacent, non-equivalent protons to couple with, the signal appears as a singlet. The integration value of 3H confirms the presence of these three equivalent protons.

-

Methyl Protons (singlet, ~3.9 ppm): The nine protons of the three methyl groups are also chemically equivalent due to the molecule's symmetry. These protons are shielded compared to the aromatic protons and appear as a single sharp peak. The absence of coupling with other protons results in a singlet. The integration value of 9H corresponds to the nine equivalent methyl protons.

Caption: Workflow for Spectroscopic Analysis.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition, however, requires a longer time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a singlet.

The symmetry of the molecule also simplifies the ¹³C NMR spectrum, resulting in only four distinct signals.[1][4]

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~134 | Aromatic Carbon (C-1, C-3, C-5) |

| ~131 | Aromatic Carbon (C-2, C-4, C-6) |

| ~52 | Methyl Carbon (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

-

Carbonyl Carbon (~165 ppm): The three equivalent carbonyl carbons of the ester groups are significantly deshielded and appear at a characteristic downfield chemical shift.

-

Substituted Aromatic Carbons (~134 ppm): The three aromatic carbons directly bonded to the ester groups (C-1, C-3, and C-5) are chemically equivalent.

-

Unsubstituted Aromatic Carbons (~131 ppm): The three aromatic carbons bonded to hydrogen (C-2, C-4, and C-6) are also chemically equivalent.[5]

-

Methyl Carbon (~52 ppm): The three equivalent methyl carbons of the ester groups appear at a characteristic upfield chemical shift.

Caption: Structure of this compound.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[1][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Methyl (-CH₃) |

| ~1720-1740 | C=O Stretch | Ester |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Ester |

Interpretation of the IR Spectrum

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): The absorption in this region is characteristic of the C-H stretching vibrations of the benzene ring.

-

Methyl C-H Stretch (~2850-2960 cm⁻¹): These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.

-

Ester C=O Stretch (~1720-1740 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the ester. Its position reflects conjugation with the aromatic ring.

-

Aromatic C=C Stretch (~1600 cm⁻¹): This absorption is due to the C=C stretching vibrations within the aromatic ring.

-

Ester C-O Stretch (~1200-1300 cm⁻¹): This strong band arises from the stretching vibration of the C-O single bond in the ester functionality.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, and IR provides a comprehensive and unambiguous structural confirmation of this compound. The simplicity of the NMR spectra is a direct consequence of the molecule's high symmetry, serving as a classic example of how molecular symmetry influences spectroscopic outcomes. The IR spectrum confirms the presence of the key functional groups—aromatic ring, ester carbonyl, and methyl groups. This guide provides the foundational data and interpretive logic essential for researchers and professionals working with this versatile compound.

References

- PubChem. (n.d.). Trimethyl benzene-1,3,5-tricarboxylate. National Center for Biotechnology Information.

- NIST. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,3,5-Benzenetricarboxylic acid trimethylester - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 1,3,5-Benzenetricarboxylic acid, 2-nitro-, trimethyl ester - Optional[Vapor Phase IR] - Spectrum.

- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts.

- Fisher Scientific. (n.d.). Trimethyl 1,3,5-benzenetricarboxylate, 98%.

- NIST. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733).

- PubChem. (n.d.). 1,3,5-Benzenetricarboxylate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). 1 H spectrum of trimethyl borate a) and trimethoxy boroxine b).

- NIST. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).

- ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and....

- Chemsrc. (n.d.). Trimethyl Trimesate | CAS#:2672-58-4.

- Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).

- Wired Chemist. (n.d.). 1,3,5-trimethylbenzene Proton Full Spectrum.

- SpectraBase. (n.d.). 1,3,5-Benzenetricarboxylic acid trimethylester - Optional[13C NMR] - Chemical Shifts.

- Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).

- CP Lab Safety. (n.d.). Trimethyl 1, 3, 5-benzenetricarboxylate, min 98% (GC), 100 grams.

Sources

- 1. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethyl 1,3,5-benzenetricarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 3. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Trimethyl-1,3,5-benzenetricarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of trimethyl-1,3,5-benzenetricarboxylate in organic solvents. Recognizing the limited availability of public quantitative solubility data for this compound, this guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict and experimentally validate its solubility profile. The core of this guide is built on two pillars: the predictive power of Hansen Solubility Parameters (HSPs) and the established reliability of the shake-flask method for empirical solubility determination. By integrating theoretical principles with a detailed, step-by-step experimental protocol, this document serves as a self-validating system for assessing the solubility of this compound in various solvent systems, a critical parameter in its application in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of this compound and its Solubility

This compound, also known as trimethyl trimesate, is an aromatic ester with the molecular formula C₁₂H₁₂O₆.[1][2] Its rigid benzene core functionalized with three methyl ester groups makes it a valuable building block in various fields. A key application lies in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs), where it can act as a trivalent organic linker after hydrolysis. The controlled formation of these porous crystalline materials is crucial for their application in gas storage, catalysis, and drug delivery. Furthermore, it serves as a precursor in the synthesis of yttrium trimesates, which are investigated for their luminescence properties in optoelectronic devices.

The solubility of this compound in organic solvents is a fundamental physicochemical property that governs its utility in these applications. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and maximizing product yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of the compound and for growing high-quality crystals.

-

Formulation and Processing: In drug development and materials science, understanding solubility is paramount for creating stable and effective formulations and for processing the compound into desired forms.

This guide will delve into the principles governing the solubility of this aromatic ester and provide a robust experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For organic molecules like this compound, the key intermolecular interactions to consider are:

-

Van der Waals forces (Dispersion forces): Present in all molecules, these are weak attractions arising from temporary fluctuations in electron distribution. The large aromatic ring and alkyl groups of this compound contribute significantly to these interactions.

-

Dipole-dipole interactions: The ester functional groups possess permanent dipoles due to the difference in electronegativity between the carbon, oxygen, and hydrogen atoms. These dipoles can interact with the dipoles of polar solvents.

-

Hydrogen bonding: While this compound cannot donate hydrogen bonds, the oxygen atoms of its ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) . This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space". The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance indicates a higher affinity and, therefore, a greater likelihood of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3][4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Solute: High-purity this compound (CAS 2672-58-4)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solvent becomes saturated.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique. HPLC with UV detection is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

Data Presentation

The solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2] |

| Molecular Weight | 252.22 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 145-147 °C | |

| Boiling Point | 343.7 °C |

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Insert Experimental Data | Insert Experimental Data |

| Ethanol | Insert Experimental Data | Insert Experimental Data |

| Acetone | Insert Experimental Data | Insert Experimental Data |

| Tetrahydrofuran (THF) | Insert Experimental Data | Insert Experimental Data |

| N,N-Dimethylformamide (DMF) | Insert Experimental Data | Insert Experimental Data |

| Ethyl Acetate | Insert Experimental Data | Insert Experimental Data |

| Toluene | Insert Experimental Data | Insert Experimental Data |

| Hexane | Insert Experimental Data | Insert Experimental Data |

Visualization of the Experimental Workflow

A clear visual representation of the experimental protocol enhances reproducibility and understanding. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.

Caption: Molecular interactions influencing the solubility of this compound.

Conclusion

While a comprehensive public database of the solubility of this compound in various organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed experimental protocol for its determination. By understanding the principles of intermolecular forces and applying the robust shake-flask method, researchers can confidently and accurately assess the solubility of this important compound in their specific applications. This knowledge is crucial for optimizing synthetic procedures, developing advanced materials, and formulating new therapeutic agents.

References

- PubChem.

- Semantic Scholar. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[Link]

- ResearchG

Sources

- 1. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 2. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Stability of Trimethyl-1,3,5-benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of Trimethyl-1,3,5-benzenetricarboxylate, also known as Trimethyl trimesate. This aromatic ester is a crucial building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and specialized polymers, where thermal resilience is a critical parameter. Understanding its thermal behavior is paramount for its effective application in research and development, particularly in fields requiring high-temperature processing or long-term thermal stability.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental design and data interpretation. It is structured to empower researchers to not only understand the thermal properties of this compound but also to confidently apply thermal analysis techniques to this and similar compounds.

Core Physicochemical and Thermal Properties

This compound is a crystalline solid at room temperature.[1] Its symmetric structure, with three methyl ester groups appended to a central benzene ring, dictates its physical and thermal characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₆ | [2] |

| Molecular Weight | 252.22 g/mol | [2][3] |

| CAS Number | 2672-58-4 | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | ~343.7 °C (at 760 mmHg) | [3] |

| Flash Point | 150.8 °C | [3] |

| Enthalpy of Fusion (ΔfusH) | 35.6 kJ/mol | [4] |

An important observation from the National Institute of Standards and Technology (NIST) database is the report of mass loss during the melting of this compound in a Differential Scanning Calorimetry (DSC) experiment.[4] This strongly suggests that the compound may begin to decompose at or near its melting point, a critical consideration for any high-temperature applications.

Assessing Thermal Stability: A Methodological Deep Dive

To rigorously characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal transitions, respectively.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment is outlined in the diagram below. This workflow ensures that all critical thermal events are captured and correctly interpreted.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to thermal decomposition and to quantify this mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Gently grind a small amount of this compound into a fine powder to ensure uniform heat transfer.

-

Crucible Tare: Place an empty alumina or platinum crucible onto the TGA balance and tare it.

-

Sample Loading: Accurately weigh 5-10 mg of the powdered sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is a good starting point for balancing resolution and experimental time.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of powdered this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the DSC pan to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to a temperature above the melting point (e.g., 180 °C) at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 180 °C to 30 °C at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample from 30 °C to a higher temperature (e.g., 350 °C) at 10 °C/min. This scan provides data on the glass transition (if any), melting, and decomposition of a sample with a controlled thermal history.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic melting event on the second heating scan.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Observe any exothermic or endothermic events following the melt, which would be indicative of decomposition.

-

Interpretation of Thermal Data and Decomposition Mechanism

Expected TGA and DSC Results

Based on the available information, the following outcomes are anticipated from the thermal analysis of this compound:

-

DSC: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid in the range of 145-147 °C.[1] Immediately following or overlapping with this melting endotherm, an exothermic or complex series of endothermic/exothermic events may be observed, indicating the onset of decomposition.[4]

-

TGA: The TGA curve is expected to show a stable baseline until the temperature approaches the melting point. A significant mass loss should commence around 150-200 °C, confirming that decomposition begins near the molten state. The degradation may occur in one or multiple steps, reflecting different decomposition pathways.

Proposed Decomposition Pathway

The thermal decomposition of aromatic esters like this compound in an inert atmosphere likely proceeds through the cleavage of the ester linkages. The primary decomposition pathways are hypothesized to involve:

-

Decarboxylation: The ester groups can decompose to release carbon dioxide (CO₂) and other small molecules.

-

Ester Pyrolysis: Cleavage of the C-O bond of the ester can lead to the formation of an alkene (from the methyl group, though less likely without a beta-hydrogen) and a carboxylic acid, which itself can further decompose.

-

Transesterification/Polycondensation: At elevated temperatures, intermolecular reactions could lead to the formation of oligomeric or polymeric species and the elimination of methanol.

To definitively identify the evolved gaseous products and elucidate the decomposition mechanism, a coupled TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) analysis is highly recommended. This technique would allow for the real-time identification of gases such as CO₂, CO, methanol, and other organic fragments as they are evolved during the TGA experiment.

Conclusion and Recommendations for Safe Handling

The thermal stability of this compound is a critical parameter for its successful application in materials science and organic synthesis. While its melting point is well-defined at approximately 145-147 °C, evidence suggests that thermal decomposition commences in this temperature range. For applications requiring processing at or above this temperature, it is imperative to conduct detailed thermal analysis as outlined in this guide to understand the decomposition kinetics and potential for outgassing.

For safe handling and storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, away from sources of ignition, given its flash point of 150.8 °C.[3] When heating this compound, adequate ventilation and appropriate personal protective equipment should be used to avoid inhalation of any potential decomposition products.